molecular formula C13H16N2OS B1348133 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 461436-76-0

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No. B1348133
M. Wt: 248.35 g/mol
InChI Key: QCAAHIGZFFWUDT-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and potential isomers. The compound appears to contain a thiazol-2-amine group, a methoxyphenyl group, and a propyl group.



Synthesis Analysis

This would involve outlining the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s 3D structure and confirm its identity.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could include its behavior in acid/base reactions, redox reactions, or reactions with specific reagents.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of certain thiazole derivatives is utilized as a building block in the synthesis of various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable in the development of dyes and heterocyclic compounds with potential pharmacological activities (Gomaa & Ali, 2020).

Pharmacological Applications

  • Dopamine D2 Receptor Ligands: Certain thiazole-containing compounds are crucial in the treatment of neuropsychiatric disorders by acting as antagonists and partial agonists of D2 receptors. These compounds are studied for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
  • Antimicrobial and Antitumor Agents: Thiazolidinone derivatives exhibit a wide spectrum of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. These properties highlight the therapeutic potential of thiazolidinone derivatives in various medical applications (Abdurakhmanova et al., 2018).

Environmental Applications

Compounds with thiazole motifs are being explored for environmental applications, such as the removal of persistent organic pollutants from aqueous solutions. These studies focus on the mechanisms of adsorption and degradation, emphasizing the environmental impact and potential remediation strategies (Prasannamedha & Kumar, 2020).

Safety And Hazards

This would involve reviewing safety data sheets, toxicity studies, and other safety assessments to determine the compound’s potential hazards and necessary safety precautions.


Future Directions

This would involve proposing further studies to learn more about the compound. This could include additional synthetic routes, further exploration of its reactivity, or studies to uncover potential applications.


properties

IUPAC Name

4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAAHIGZFFWUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364178
Record name 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

CAS RN

461436-76-0
Record name 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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